Sulfur monochloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chlorosulfanyl thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2S2/c1-3-4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJJSXABGXMUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S(SCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S2Cl2, Cl2S2 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Disulfur dichloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Disulfur_dichloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042427 | |
| Record name | Sulfur monochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfur monochloride appears as a yellow-red, oily, fuming liquid with a sharp odor. Contact or ingestion causes irritation or chemical burns to skin, eyes, and mucous membranes. Also poisonous by inhalation of vapors., Liquid, Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor; [NIOSH], LIGHT-AMBER-TO-YELLOWISH-RED OILY FUMING LIQUID WITH PUNGENT ODOUR., Light-amber to yellow-red, oily liquid with a pungent, nauseating, irritating odor. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur chloride (S2Cl2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur monochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/6 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
280 °F at 760 mmHg (USCG, 1999), 137 °C, When distilled at its atmospheric boiling point, it undergoes some decomposition to the dichloride, but decomposition is avoided with distillation at about 6.7 kPa (50 mmHg)., 138 °C, 280 °F | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/6 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
245 °F (USCG, 1999), 245 °F, 266 °F (open cup); 245 °F (closed cup), 118.5 °C c.c. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur monochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/6 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Decomposes (NIOSH, 2023), Sol in alc, benzene, ether, carbon disulfide, carbon tetrachloride, oils, Soluble in amyl acetate, Insoluble in water, Solubility in water: reaction, Decomposes | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.6885 at 15.5 °C/15.5 °C, Saturated liquid density= 104.599 lb/cu ft @ 70 °F, Relative density (water = 1): 1.7, 1.68 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/6 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.66 (Air = 1), Relative vapor density (air = 1): 4.7 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
7 mmHg (NIOSH, 2023), 7.0 [mmHg], 10 mm Hg at 27.5 °C, Vapor pressure, kPa at 20 °C: 0.90, 7 mmHg | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur monochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/6 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
... /Commercial disulfur dichloride/ can contain SCl2, SO2, SOCl2, chlorosulfanes, and dissolved sulfur as impurities., Commercial material may contain 0-5% free sulfur. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light amber to yellowish red oily liquid | |
CAS No. |
12771-08-3; 10025-67-9, 10025-67-9 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfur monochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur monochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14647 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Disulfur dichloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/disulfur-dichloride-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Sulfur chloride (S2Cl2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfur monochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disulphur dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFUR CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ7YR2EV0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/6 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-112 °F (USCG, 1999), -77 °C, -112 °F, -107 °F | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/7892 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/826 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0958 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | SULFUR MONOCHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/6 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Sulfur monochloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0578.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Historical Trajectories and Seminal Research in Sulfur Monochloride Chemistry
Evolution of Fundamental Synthetic Methodologies for Disulfur (B1233692) Dichloride
The primary and long-standing method for the production of disulfur dichloride is the direct reaction of elemental sulfur with chlorine gas. wikipedia.orgthieme-connect.comnouryon.com This process, which has been in use for well over a century, involves passing dry chlorine gas over molten sulfur. youtube.comprepchem.com The fundamental reaction is the partial chlorination of elemental sulfur. wikipedia.org
Initially, laboratory setups for this synthesis were rudimentary, often employing glassware like retorts and Wolff bottles, which were common in the 19th and early 20th centuries. youtube.com A typical early laboratory preparation would involve generating chlorine gas, often from the reaction of hydrochloric acid with an oxidizing agent like potassium permanganate, drying the gas by passing it through concentrated sulfuric acid, and then introducing it into a heated retort containing molten sulfur. youtube.comprepchem.com The resulting disulfur dichloride would then be distilled and collected. youtube.comprepchem.com
Over time, these methods were refined for improved efficiency and safety. Key advancements in the methodology focused on controlling the reaction conditions to optimize the yield and purity of disulfur dichloride while minimizing the formation of sulfur dichloride (SCl₂), which results from further chlorination. wikipedia.orgprepchem.comwikipedia.org This is achieved by using an excess of sulfur and carefully managing the reaction temperature. prepchem.com The purification of the crude product has also evolved, with distillation being the primary method to separate disulfur dichloride from unreacted sulfur and dissolved chlorine. prepchem.com The fraction boiling at 138 °C is collected as pure disulfur dichloride. prepchem.com
Industrial-scale synthesis is a continuous process based on the same fundamental reaction of direct chlorination of sulfur. nouryon.com The controlled reaction of chlorine gas with elemental sulfur remains the cornerstone of its production. nouryon.com
Table 1: Evolution of Synthetic Methodologies for Disulfur Dichloride
| Era | Methodology | Apparatus | Key Features | Refinements |
|---|---|---|---|---|
| 19th to Early 20th Century | Direct chlorination of molten sulfur | Retorts, Wolff bottles, Florence flasks | Generation of chlorine gas in-situ, rudimentary purification by simple distillation. youtube.com | N/A |
| Mid-20th Century to Present (Laboratory) | Direct chlorination of molten sulfur | Modern ground-glass joint apparatus | Use of controlled chlorine flow, precise temperature control to favor S₂Cl₂ formation. prepchem.com | Purification by fractional distillation to remove SCl₂ and excess sulfur. prepchem.com |
| Industrial Production | Continuous direct chlorination of sulfur | Industrial reactors | Large-scale, continuous process with optimized reaction conditions for high yield and purity. nouryon.com | Advanced process control and safety measures. |
Early Academic Investigations into the Reactivity of Sulfur Monochloride
Early academic research into the reactivity of this compound primarily explored its reactions with a variety of simple organic and inorganic compounds. These investigations laid the groundwork for its later, more sophisticated applications in synthesis. One of the earliest and most significant areas of investigation was its use as a sulfurating agent. researchgate.net
A notable early application was in the vulcanization of rubber, a process that significantly enhances the durability and elasticity of natural rubber. Disulfur dichloride was used in a process known as "cold vulcanization." nouryon.com This involved treating thin films of rubber with a solution of disulfur dichloride in a solvent like carbon disulfide.
In the realm of organic synthesis, early studies documented its reactions with aromatic compounds. For instance, its reaction with benzene (B151609) in the presence of a catalyst like aluminum chloride was found to produce diphenyl sulfide (B99878). wikipedia.org Another significant early discovery was the Herz reaction, where anilines react with disulfur dichloride to form 1,2,3-benzodithiazolium salts, which are precursors to thioindigo dyes. wikipedia.orgthieme-connect.com
Early researchers also investigated its reactions with compounds containing active methylene groups. cdnsciencepub.com However, some of the initial structural assignments of the products from these reactions were later found to be incorrect upon reinvestigation with modern analytical techniques. For example, a reaction with N,N'-disubstituted malonamides, initially reported nearly a century ago to yield dithioketones, was later shown to produce symmetrically substituted 1,2,4,5-tetrathianes. cdnsciencepub.com
Milestones in the Academic Understanding of this compound's Chemical Behavior
The academic understanding of this compound's chemical behavior has undergone significant evolution, moving from empirical observations to a nuanced appreciation of its reactivity and its application in complex chemical transformations.
A major milestone was the recognition of disulfur dichloride as a versatile sulfur transfer reagent in both inorganic and organic chemistry. researchgate.net This understanding paved the way for its systematic use in the synthesis of a wide array of sulfur-containing heterocyclic compounds. researchgate.netresearchgate.net Professor Charles W. Rees and his research group made substantial contributions in this area, developing novel strategies for preparing sulfur-nitrogen heterocycles from readily available organic substrates using disulfur dichloride. researchgate.net Their work led to the synthesis of diverse heterocyclic systems, including 1,2-dithioles, 1,2,3-dithiazoles, and 1,2,5-thiadiazoles. researchgate.netresearchgate.net
Another key development was the understanding of the reaction mechanism and the factors that control the outcome of its reactions. For instance, the conditions of the reaction, such as the choice of solvent, base, and temperature, were found to be critical in directing the synthesis towards the desired heterocyclic product and improving yields. researchgate.net
The investigation into the structure of disulfur dichloride itself was a significant milestone. The molecule was determined to have a non-planar, gauche conformation with the formula Cl-S-S-Cl. wikipedia.org This structural insight was crucial for understanding its reactivity and the stereochemistry of its reactions.
More recently, research has focused on expanding the synthetic utility of disulfur dichloride. A notable advancement is the development of a process termed "sulfenyl chloride inverse vulcanization." arizona.edu This methodology utilizes this compound as a reactive monomer for polymerization, offering advantages over using elemental sulfur, such as better miscibility with a wider range of allylic monomers. arizona.edu This has enabled the preparation of soluble, high molar-mass linear polymers, block copolymers, and crosslinked thermosets with greater precision. arizona.edu
Table 2: Milestones in the Understanding of this compound's Chemistry
| Milestone | Description | Significance |
|---|---|---|
| Elucidation of Molecular Structure | Determination of the gauche Cl-S-S-Cl structure. wikipedia.org | Provided a fundamental basis for understanding its reactivity and reaction mechanisms. |
| Recognition as a Sulfur Transfer Reagent | Systematic use in synthesizing sulfur-containing heterocycles. researchgate.netresearchgate.net | Opened up vast possibilities for the synthesis of novel organic compounds with potential applications in materials science and pharmaceuticals. |
| Development of Controlled Synthetic Protocols | Understanding the influence of reaction conditions (solvent, temperature, base) on product formation. researchgate.net | Enabled chemists to selectively synthesize specific heterocyclic structures with high yields. |
| Sulfenyl Chloride Inverse Vulcanization | Use of S₂Cl₂ as a monomer for controlled polymerization. arizona.edu | Expanded the application of this compound into the field of polymer chemistry for creating advanced materials. |
Elucidation of Complex Reaction Mechanisms Involving Sulfur Monochloride
Fundamental Reactivity Patterns of Disulfur (B1233692) Dichloride as a Reagent
The reactivity of disulfur dichloride is characterized by the facile cleavage of its S-S and S-Cl bonds, enabling it to act as an electrophile and a sulfur-transfer agent. This dual reactivity underpins its involvement in a variety of organic transformations.
Disulfur dichloride is a potent agent for both electrophilic chlorination and sulfurization of organic substrates, particularly aromatic compounds. The reaction mechanism often proceeds through an electrophilic aromatic substitution (SEAr) pathway. In this multi-step process, an electrophile attacks the electron-rich aromatic ring, leading to the formation of a carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is then restored by the removal of a proton from the intermediate.
In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), S₂Cl₂ can act as a chlorinating agent. masterorganicchemistry.com The Lewis acid interacts with a chlorine atom on the S₂Cl₂ molecule, generating a more potent electrophile that is then attacked by the aromatic ring.
As a sulfurizing agent, disulfur dichloride can introduce sulfur atoms into organic molecules. A notable example is the reaction with benzene (B151609) in the presence of aluminum chloride to form diphenyl sulfide (B99878). wikipedia.org The reaction proceeds via electrophilic attack of a sulfur-containing electrophile derived from S₂Cl₂ on the benzene ring.
The nature of the products in these reactions is highly dependent on the reaction conditions, including the substrate, solvent, and the presence of catalysts.
Sulfur monochloride is instrumental in the synthesis of disulfides, which are crucial functional groups in many biologically active molecules. The primary mechanism involves the reaction of S₂Cl₂ with compounds containing active hydrogen atoms, such as thiols.
The reaction of S₂Cl₂ with an excess of a thiol (R-SH) leads to the formation of a symmetrical disulfide (R-S-S-R) and hydrogen chloride. The mechanism is believed to proceed through the initial formation of a sulfenyl chloride intermediate (R-S-Cl) which then reacts with another thiol molecule.
Disulfur dichloride can also be used to prepare polysulfides by reacting with thiols in different stoichiometric ratios. britannica.com For instance, the reaction of thiols with this compound can yield trisulfides and tetrasulfides, with the product distribution being influenced by the reaction conditions and the purity of the S₂Cl₂. researchgate.net
The formation of disulfide bonds is a key step in the synthesis of various organic sulfur compounds and materials. The thiol-disulfide exchange is a fundamental process in biochemistry, and S₂Cl₂ provides a direct route to constructing these linkages in synthetic chemistry. nih.govnih.govlibretexts.org
Disulfur dichloride readily reacts with unsaturated organic compounds, such as alkenes and alkynes, through addition reactions. These reactions can lead to the formation of a variety of sulfur-containing products, including cyclic compounds via cycloaddition pathways.
The reaction with ethylene (B1197577), for instance, is the basis for the Levinstein process for the production of mustard gas. wikipedia.orgdoubtnut.com In this reaction, S₂Cl₂ adds across the double bond of two ethylene molecules.
With dienes, S₂Cl₂ can undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where the sulfur-containing species acts as the dienophile. libretexts.orgwikipedia.org These reactions are valuable for the synthesis of six-membered rings containing sulfur atoms. The mechanism of these reactions is generally considered to be concerted, involving a cyclic transition state where new sigma bonds are formed simultaneously. fiveable.me
The reactivity of S₂Cl₂ with unsaturated substrates is influenced by the electronic nature of the substrate. Electron-rich alkenes and dienes are generally more reactive towards electrophilic attack by this compound.
This compound can initiate or promote condensation reactions, leading to the formation of complex heterocyclic systems. A prominent example is the Herz reaction, which involves the condensation of anilines with S₂Cl₂ to produce 1,2,3-benzodithiazolium salts, known as Herz salts. wikipedia.org These salts are important intermediates in the synthesis of thioindigo dyes. The reaction mechanism is complex and involves several steps, including electrophilic attack of a sulfur species on the aniline ring, followed by cyclization and elimination steps.
Furthermore, S₂Cl₂ is employed in the synthesis of various sulfur-nitrogen heterocycles from simple organic precursors. arkat-usa.orgresearchgate.net These reactions often proceed through a cascade of condensation and cyclization steps, where S₂Cl₂ acts as both a sulfurating and an oxidizing agent. The specific outcome of these reactions is highly dependent on the reaction conditions, such as the solvent, temperature, and the presence of a base.
The reactions of this compound with nitrogen-containing compounds are particularly rich and lead to a diverse array of sulfur-nitrogen heterocycles. The mechanisms of these reactions have been the subject of extensive study.
With primary and secondary amines, S₂Cl₂ can react to form various products depending on the stoichiometry and reaction conditions. The reaction with ammonia (B1221849), for example, can yield tetrasulfur tetranitride (S₄N₄). wikipedia.org The reaction with primary amines can lead to the formation of N-substituted sulfur imides.
The reaction of S₂Cl₂ with oximes provides a route to 1,2,3-dithiazoles. researchgate.net Mechanistic proposals suggest an initial reaction at the oxime oxygen followed by cyclization and elimination. The choice of base and solvent plays a crucial role in directing the outcome of these reactions. researchgate.net For example, the use of a base like pyridine (B92270) is common to neutralize the HCl generated during the reaction.
The formation of these sulfur-nitrogen heterocycles often involves complex, multi-step pathways that can include rearrangements and redox processes. researchgate.netnih.gov
Role of this compound in Polymerization and Crosslinking Mechanisms
This compound plays a significant role in polymer chemistry, particularly in the vulcanization of rubber and the synthesis of sulfur-containing polymers.
The cold vulcanization of rubber involves the use of S₂Cl₂ to introduce sulfur cross-links between polymer chains at room temperature. lusida.comwikipedia.org This process is particularly suitable for thin rubber products. The mechanism involves the reaction of S₂Cl₂ with the double bonds present in the rubber polymer, such as polyisoprene. The this compound adds across the double bonds of adjacent polymer chains, forming sulfur bridges that create a three-dimensional network structure. This crosslinking dramatically improves the elasticity, strength, and durability of the rubber. youtube.comglobaloring.com
A more recent development is the use of S₂Cl₂ in a process termed "sulfenyl chloride inverse vulcanization." researchgate.netnih.gov This technique utilizes S₂Cl₂ as a comonomer with various organic monomers, such as those containing allylic groups, to produce soluble, high-molecular-weight linear polymers, block copolymers, and crosslinked thermosets. researchgate.net This step-growth addition polymerization offers greater control over the polymer architecture compared to traditional inverse vulcanization using elemental sulfur. The mechanism involves the reaction of the sulfenyl chloride groups of S₂Cl₂ with the unsaturated bonds of the comonomers.
Furthermore, S₂Cl₂ can be used in the polymerization of diamines to yield cross-linked polymers. acs.org The degree of crosslinking can be controlled by adjusting the molar ratio of the diamine to this compound. These reactions are typically highly exothermic and are often carried out at low temperatures to minimize side reactions. acs.org
The ability of this compound to form sulfur-sulfur and carbon-sulfur bonds is central to its application in creating robust and functional polymeric materials.
Table of Reaction Data
| Reaction Type | Substrate(s) | Key Product(s) | General Mechanism |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Benzene | Diphenyl sulfide | SEAr |
| Disulfide Formation | Thiols | Symmetrical disulfides | Nucleophilic substitution |
| Addition to Alkenes | Ethylene | Bis(2-chloroethyl) sulfide (Mustard gas precursor) | Electrophilic addition |
| Condensation (Herz Reaction) | Aniline | 1,2,3-Benzodithiazolium chloride | Electrophilic substitution followed by cyclization |
| Polymerization (Cold Vulcanization) | Polyisoprene (Rubber) | Crosslinked rubber | Addition to double bonds, forming sulfur cross-links |
| Polymerization (Inverse Vulcanization) | Allylic monomers | Sulfur-containing polymers/thermosets | Step-growth addition polymerization |
Mechanism of Vulcanization and Crosslinking with S₂Cl₂ in Elastomers
This compound (S₂Cl₂) is a key reagent in the "cold vulcanization" of elastomers. This process is distinct from traditional high-temperature sulfur vulcanization and is particularly suitable for thin-walled rubber products. The mechanism operates at room temperature, often by exposing the rubber to S₂Cl₂ vapors or immersing it in a solution of S₂Cl₂.
The fundamental reaction involves the electrophilic attack of S₂Cl₂ at the sites of unsaturation (carbon-carbon double bonds) within the polymer chains of the elastomer, such as polyisoprene (natural rubber) wikipedia.orglusida.com. The reaction proceeds via the formation of sulfur bridges between adjacent polymer chains, creating a three-dimensional cross-linked network thegeoexchange.orgresearchgate.net. These cross-links, which can be monosulfidic, disulfidic, or polysulfidic, restrict the movement of the polymer chains relative to one another. This structural change transforms the plastic, tacky raw rubber into a strong, elastic material with improved mechanical properties and durability lusida.comthegeoexchange.org.
The key steps in the mechanism are:
Activation: The S-Cl bonds in S₂Cl₂ are polarized, making the sulfur atoms electrophilic.
Electrophilic Attack: An electrophilic sulfur atom from S₂Cl₂ attacks a C=C double bond in an elastomer chain, forming a reactive intermediate.
Cross-link Formation: This intermediate reacts with a C=C double bond on a neighboring polymer chain, establishing a sulfur cross-link.
This process is very rapid, taking only a few seconds to minutes for completion wikipedia.org. While highly effective for specific applications, the vulcanizates produced may have poor aging properties compared to those from conventional sulfur vulcanization wikipedia.org.
"Sulfenyl Chloride Inverse Vulcanization" Reaction Pathways
A modern polymerization methodology known as "sulfenyl chloride inverse vulcanization" utilizes this compound as a highly reactive monomer feedstock, offering an alternative to traditional inverse vulcanization which uses elemental sulfur (S₈) study.comsciencemadness.orgrsc.org. This process provides greater synthetic precision and control over the resulting polymer structure study.comrsc.orgresearchgate.net.
The reaction pathway exploits the high reactivity and miscibility of S₂Cl₂ with a wide range of allylic and other olefinic comonomers study.comsciencemadness.org. Unlike traditional inverse vulcanization that relies on the thermal ring-opening of S₈ to form diradical polysulfide chains researchgate.netwikipedia.org, this method proceeds through a step-growth addition polymerization mechanism study.comsciencemadness.org. The S-Cl bonds in S₂Cl₂ readily react with the C=C double bonds of the comonomers.
The general pathway can be described as follows:
Initiation/Addition: The S₂Cl₂ molecule adds across the double bond of an olefinic monomer, forming a polyhalodisulfide structure sciencemadness.org.
Propagation: The resulting sulfenyl chloride moieties at the chain ends remain reactive and can subsequently add to other olefinic monomers, propagating the polymer chain.
This approach allows for the synthesis of soluble, high molar-mass linear polymers, as well as segmented block copolymers and cross-linked thermosets with well-defined structures study.comrsc.org. The precise control afforded by this method stems from the defined reactivity of the S-Cl bond, in contrast to the more complex and less controllable radical mechanism of traditional inverse vulcanization researchgate.net. This technique has been used to prepare novel, optically transparent thermosets with high refractive indices study.comsciencemadness.orgrsc.org.
Step-Growth Polymerization Mechanisms Utilizing this compound
This compound serves as a valuable bifunctional monomer in various step-growth polymerization reactions, where polymers are built up stepwise from monomers and oligomers researchgate.net. The two reactive S-Cl bonds allow S₂Cl₂ to connect two other monomer units, leading to the formation of long polymer chains.
A prime example is the reaction of S₂Cl₂ with aromatic diamines chemtube3d.com. This polycondensation reaction proceeds rapidly, even at low temperatures, to form poly[N,N'-(phenyldiamino)disulfide]s. In this mechanism, the nitrogen atoms of the diamine act as nucleophiles, attacking the electrophilic sulfur atoms of S₂Cl₂ and displacing chloride ions. Each diamine monomer has four reactive N-H bonds, and each S₂Cl₂ molecule has two reactive S-Cl bonds. By controlling the molar ratio of the diamine to S₂Cl₂, the degree of cross-linking in the final polymer can be systematically varied to produce materials ranging from lightly cross-linked to heavily cross-linked networks with high molecular weights chemtube3d.com.
Another significant application is in the synthesis of polysulfide polymers lusida.com. While many commercial polysulfides are made by reacting organic dihalides with alkali metal polysulfides, S₂Cl₂ can be used in reactions with various organic comonomers to form the characteristic disulfide linkages in the polymer backbone through a step-growth process lusida.com. The "sulfenyl chloride inverse vulcanization" described previously is a specific type of step-growth addition polymerization study.comsciencemadness.org.
Formation of Conjugated Polymer Backbones via S₂Cl₂ Chemistry
This compound chemistry provides a direct route to synthesizing polymers with highly conjugated backbones, which are of interest for their electronic and optical properties. Conjugation arises when the polymer backbone consists of alternating single and multiple bonds, allowing for the delocalization of π-electrons.
A notable example is the polymerization of aromatic diamines with S₂Cl₂ chemtube3d.com. The resulting polymers incorporate an NSS functional group directly into the polymer backbone, linking aromatic rings. This structure facilitates conjugation across the disulfide bond and the aromatic units, leading to brightly colored polymers chemtube3d.com. The extent of electron delocalization, and thus the color and other electronic properties of the polymer, can be tuned by changing the structure of the aromatic diamine monomer chemtube3d.com.
Furthermore, S₂Cl₂ is implicated in the historical synthesis of poly(p-phenylene sulfide) (PPS), an important high-performance thermoplastic with a conjugated backbone of alternating aromatic rings and sulfur atoms arkat-usa.orgnih.gov. While modern industrial synthesis of PPS typically involves the reaction of 1,4-dichlorobenzene with sodium sulfide, early methods explored the reaction of benzene with sulfur in the presence of a catalyst, and S₂Cl₂ can react with benzene in the presence of aluminum chloride to form diphenyl sulfide, a foundational reaction for creating the C-S bonds necessary for a PPS-type structure wikipedia.orgarkat-usa.org. These reactions demonstrate the utility of S₂Cl₂ in forming the aryl-sulfide linkages that are the basis of many conjugated sulfur-containing polymers.
Redox Chemistry and Electron Transfer Processes of this compound
The redox chemistry of this compound (S₂Cl₂) is characterized by the +1 oxidation state of its sulfur atoms, placing it in an intermediate state between elemental sulfur (0) and higher oxidation states like that in sulfur dioxide (+4) webelements.com. This intermediate state allows S₂Cl₂ to participate in a variety of electron transfer processes, acting as both an oxidizing and a reducing agent, though it more commonly functions as an oxidant and a sulfurating agent chemequations.comresearchgate.net.
The synthesis of S₂Cl₂ from elemental sulfur and chlorine gas is itself a redox reaction where sulfur is oxidized and chlorine is reduced chemequations.com: S₈ + 4Cl₂ → 4S₂Cl₂
In its reactions, S₂Cl₂ can act as an electrophile and an oxidizing agent arkat-usa.orgresearchgate.net. A classic example of its oxidizing capability is the Herz reaction, where it reacts with anilines to form 1,2,3-benzodithiazolium salts. This process involves the oxidation of the aniline derivative and the concomitant reduction of the sulfur atoms wikipedia.org.
S₂Cl₂ also undergoes disproportionation reactions. Its hydrolysis in water is a prominent example, yielding sulfur dioxide (sulfur oxidation state +4), elemental sulfur (oxidation state 0), and hydrochloric acid wikipedia.org: 16S₂Cl₂ + 16H₂O → 8SO₂ + 32HCl + 3S₈
In this reaction, some sulfur atoms are oxidized to +4 while others are reduced to 0. This demonstrates the compound's ability to engage in complex electron transfer processes. Furthermore, S₂Cl₂ can be oxidized by excess chlorine to form sulfur dichloride (SCl₂), where sulfur is in the +2 oxidation state wikipedia.org. This reaction is reversible, indicating a delicate redox equilibrium between the different sulfur chlorides wikipedia.org.
Catalytic Cycles and Cooperative Catalysis Involving S₂Cl₂ as an Intermediate
While not typically a catalyst itself, this compound can act as a crucial reactive intermediate in certain catalytic processes or participate in cooperative catalysis, where multiple species work together to facilitate a reaction. Its high reactivity allows it to be formed in situ and quickly consumed to generate a desired product, a characteristic of intermediates in catalytic cycles.
For instance, in the synthesis of sulfur dichloride (SCl₂) from S₂Cl₂, catalysts like antimony pentachloride can be employed to facilitate the reaction with chlorine rsc.org. In this context, S₂Cl₂ is a substrate that is converted into the final product through a catalyzed process.
More directly, S₂Cl₂ is a key intermediate in the Herz reaction for synthesizing ortho-aminothiophenols, which are precursors to thioindigo dyes wikipedia.org. Although this is a stoichiometric reaction, the transformation proceeds through a series of steps where the S₂Cl₂ moiety is incorporated and then modified, behaving as a transient functional group that directs the course of the reaction.
In the context of cooperative catalysis, S₂Cl₂ can be activated by a Lewis acid, which enhances its electrophilicity and promotes reactions that would otherwise be sluggish ethz.ch. For example, the reaction of S₂Cl₂ with benzene to form diphenyl sulfide is catalyzed by aluminum chloride (AlCl₃) wikipedia.org. Here, the AlCl₃ acts as a Lewis acid catalyst, likely by coordinating to a chlorine atom on S₂Cl₂, which polarizes the S-Cl bond and makes the sulfur atom a much stronger electrophile for attacking the benzene ring. This is a form of cooperative catalysis where the Lewis acid and S₂Cl₂ work in concert to achieve the C-S bond formation.
Reaction Kinetics and Thermodynamic Analysis of S₂Cl₂ Transformations
The kinetics and thermodynamics of reactions involving this compound are critical for controlling reaction outcomes, particularly in polymerization and vulcanization.
Thermodynamics
Many reactions of S₂Cl₂ are thermodynamically favorable, characterized by negative enthalpy changes (ΔH), indicating they are exothermic.
The formation of liquid S₂Cl₂ from elemental sulfur and chlorine gas has a standard enthalpy of reaction (ΔH) of -58.2 kJ/mol wikipedia.org.
The further reaction of S₂Cl₂ with chlorine to form sulfur dichloride (SCl₂) is also exothermic, with a ΔH of -40.6 kJ/mol wikipedia.org.
These negative enthalpy values signify that the formation of sulfur chlorides from their constituent elements is a spontaneous process that releases significant heat.
Reaction Kinetics
The rate of S₂Cl₂ reactions is highly dependent on factors such as temperature, concentration, and the presence of catalysts or accelerators.
The kinetics of cure are crucial for industrial processing, as they determine the scorch time (the safe processing time before vulcanization begins) and the optimum cure time lusida.comresearchgate.net. While specific kinetic data for S₂Cl₂-initiated inverse vulcanization is an area of ongoing research, the step-growth mechanism suggests that the reaction rate would be dependent on the concentration of the reactive sulfenyl chloride end groups and the olefin monomers researchgate.net.
Applications of Sulfur Monochloride in Advanced Chemical Synthesis and Materials Science Research
Synthesis of Complex Organosulfur Compounds via S₂Cl₂
Sulfur monochloride is a powerful tool for creating intricate organosulfur compounds, including various heterocyclic systems and sulfur-rich molecules. Its ability to act as an electrophilic sulfur source facilitates numerous synthetic pathways.
S₂Cl₂ is instrumental in the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles. Its reactions with nitrogen-containing substrates, often in the presence of bases like DABCO (1,4-diazabicyclo[2.2.2]octane) or pyridine (B92270), lead to the formation of diverse heterocyclic systems. For instance, aromatic and heteroaromatic ortho-diamines react with this compound, typically in solvents like dimethylformamide, to yield fused 1,2,5-thiadiazoles in good to high yields researchgate.netgoogle.com. Similarly, cyclic oximes can be converted into fused 1,2,3-dithiazoles when treated with S₂Cl₂ and pyridine researchgate.netresearchgate.net. The reaction of S₂Cl₂ with tertiary amines is also a key route to synthesizing 1,2-dithioles mathnet.ruarkat-usa.org.
Table 1: Synthesis of Sulfur-Nitrogen Heterocycles using this compound
| Substrate Class | Reagent/Conditions | Resulting Heterocycle Class | Typical Yield Range | Citation(s) |
| Aromatic/Heteroaromatic o-diamines | S₂Cl₂, Dimethylformamide (DMF) | Fused 1,2,5-Thiadiazoles | Good to High | researchgate.netgoogle.com |
| Cyclic Oximes | S₂Cl₂, Pyridine, Acetonitrile (B52724) | Fused 1,2,3-Dithiazoles | Low to High | researchgate.netresearchgate.net |
| Tertiary Amines | S₂Cl₂, Base (e.g., DABCO) | 1,2-Dithioles | Variable | mathnet.ruarkat-usa.org |
| N-substituted Pyrroles | S₂Cl₂, DABCO, Chloroform | Pentathiepinopyrroles | Moderate | researchgate.netresearchgate.net |
This compound is a direct precursor for the synthesis of thianthrene. The reaction of benzene (B151609) with disulfur (B1233692) dichloride (S₂Cl₂) in the presence of aluminum chloride is a known method for its preparation wikipedia.org. Beyond thianthrene, S₂Cl₂ is also employed in the construction of other polycyclic sulfur-containing systems. For example, nucleophilic heterocycles such as pyrroles, thiophenes, and their tetrahydro derivatives can be transformed into fused mono- and bispentathiepins through one-pot reactions with S₂Cl₂ and DABCO researchgate.netresearchgate.net.
Table 2: Synthesis of Polycyclic Sulfur Compounds using this compound
| Starting Material | Reagent/Conditions | Product Class | Yield | Citation(s) |
| Benzene | S₂Cl₂, Aluminum Chloride (AlCl₃) | Thianthrene | Not specified | wikipedia.org |
| Pyrroles | S₂Cl₂, DABCO, Chloroform | Fused Pentathiepins | Variable | researchgate.netresearchgate.net |
| Thiophenes | S₂Cl₂, DABCO, Chloroform | Fused Pentathiepins | Variable | researchgate.netresearchgate.net |
This compound demonstrates efficacy in preparing specific classes of organosulfur compounds, notably nitrogen-substituted thiosulfinyl compounds of the general formula (R₂N)₂S=S. These compounds are synthesized by reacting substituted 1,2-ethylenediamines with S₂Cl₂ under appropriate conditions researchgate.netresearchgate.net.
A significant application of S₂Cl₂ lies in the preparation of functionalized aryl and heteroaryl disulfides. This is achieved by reacting functionalized zinc organometallics with this compound. These reactions, often conducted at low temperatures such as -80 °C, have demonstrated high efficiency, producing the desired disulfides in yields ranging from 62% to 99% within short reaction times researchgate.netthieme-connect.comsigmaaldrich.comuni-muenchen.deresearchgate.net.
Table 3: Synthesis of Aryl and Heteroaryl Disulfides using this compound
| Organometallic Substrate | Reagent/Conditions | Product Class | Yield Range | Citation(s) |
| Functionalized Zinc Organometallics | S₂Cl₂, -80 °C | Aryl/Heteroaryl Disulfides | 62–99% | researchgate.netthieme-connect.comresearchgate.net |
Research in Polymer Chemistry Utilizing this compound
This compound is increasingly recognized for its utility in polymer science, particularly in the development of advanced polymer structures and materials with tailored properties.
S₂Cl₂ is a key component in a process known as "sulfenyl chloride inverse vulcanization." This method leverages the high reactivity and miscibility of S₂Cl₂ with a broad spectrum of allylic monomers. It allows for the precise synthesis of soluble, high molar-mass linear polymers, segmented block copolymers, and crosslinked thermosets, offering greater synthetic control compared to classical inverse vulcanization methods nsf.govresearchgate.netacs.orgarizona.eduarizona.edu. This approach has also been applied to create crosslinked natural rubber (NR)/clay aerogel composites with enhanced thermal stability and macroporous cryogels incorporating polyisobutylene (B167198) and silica (B1680970) nanoparticles sigmaaldrich.com. S₂Cl₂ is thus established as a valuable cross-linking agent in polymer technology nih.gov.
Table 4: Polymerization and Crosslinking Applications of this compound
| Application Area | Monomer/Substrate Type | S₂Cl₂ Role | Resulting Polymer/Material Type | Key Properties/Applications | Citation(s) |
| Sulfenyl Chloride Inverse Vulcanization | Allylic Monomers | Reactive Monomer | Linear polymers, Block copolymers, Crosslinked thermosets | High synthetic precision, optically transparent thermosets | nsf.govresearchgate.netacs.orgarizona.eduarizona.edu |
| Aerogel Synthesis | Natural Rubber (NR), Clay | Cross-linking Agent | Crosslinked NR/Clay Aerogels | Enhanced thermal stability | sigmaaldrich.com |
| Cryogel Synthesis | Polyisobutylene, Silica NPs | Cross-linking Agent | Macroporous Cryogels | Not specified | sigmaaldrich.com |
| Polymer Technology | Various Polymers | Cross-linking Agent | Crosslinked Polymer Networks | Not specified | nih.gov |
Compound List
this compound (S₂Cl₂)
Dithioles
Thiadiazoles (specifically 1,2,5-thiadiazoles)
Thiazines (specifically 1,4-thiazines)
Thianthrene
Thiocarbonyl compounds
Thiosulfinyl compounds (specifically nitrogen-substituted thiosulfinyl compounds (R₂N)₂S=S)
Aryl disulfides
Heteroaryl disulfides
Polyhalodisulfides
Poly(phenyldiamino)disulfides
Poly(trisulfides)
Polymers (general term for materials synthesized)
Benzopolysulfides
Cyclic dialkoxy disulfides
Pentathiepins (e.g., 1,2,3,4,5-pentathiepines)
Bis(dithiolo)pyrroles
Bis researchgate.netthieme-connect.comsigmaaldrich.comdithiazolo-s-indacene
2,6-dichloro-9-thiabicyclo[3.3.1]nonane
1,2,3-dithiazoles
1,2,3,4,5,6,7-heptathiocanes
Thiophenes
Indoles
Pyrroles
Sulfur-nitrogen heterocycles (general class)
Elemental sulfur (S₈)
Chlorine (Cl₂)
Zinc organometallics
DABCO (1,4-diazabicyclo[2.2.2]octane)
Allylic monomers
Olefins
Diallyl isophthalate (B1238265)
Allyl methacrylate (B99206)
Disulfide methacrylate resin (DSMR)
Natural rubber (NR)
Silica nanoparticles
Polyisobutylene
Thionyl chloride (SOCl₂)
Sulfuryl chloride (SO₂Cl₂)
Aromatic o-diamines
Heteroaromatic o-diamines
Cyclic oximes
Aromatic methyl ketones
Heteroaromatic methyl ketones
Pyridine
Acyl chlorides
Synthesis of Sulfur-Rich Polymers and Copolymers with Tunable Properties
This compound serves as a key monomer in the synthesis of sulfur-rich polymers and copolymers, offering a pathway to materials with tunable properties arizona.eduresearchgate.netarizona.eduresearchgate.netacs.orgacs.orgarizona.edu. This approach, often termed "sulfenyl chloride inverse vulcanization" (SC-IV), utilizes the facile addition of S₂Cl₂ to allylic olefins. This method bypasses limitations associated with traditional inverse vulcanization using elemental sulfur, such as high reaction temperatures and immiscibility arizona.edu. Research has demonstrated the preparation of high molecular weight, linear, and soluble polymers using S₂Cl₂ arizona.eduresearchgate.netacs.org. By controlling the reaction stoichiometry and the choice of comonomers, such as diolefins with specific structural rigidity, polymers with tunable molecular weights and glass transition temperatures can be achieved arizona.edu. These sulfur-rich polymers exhibit properties like high refractive indices, making them suitable for optical applications such as lenses arizona.eduresearchgate.netarizona.edu. Furthermore, the incorporation of sulfur into polymer backbones can enhance properties like flame retardancy researchgate.netgminsights.com. For instance, studies have shown the synthesis of polyhalodisulfides with robust mechanical properties, reaching up to 28 MPa, and novel optically transparent thermosets with high refractive indices (n > 1.6) arizona.eduresearchgate.netarizona.edu.
Data Table 1: Properties of Sulfur-Rich Polymers Synthesized via SC-IV
| Polymer Type | Key Monomers | Notable Properties | References |
| Polyhalodisulfides | S₂Cl₂ + Allylic Olefins | High molecular weight, tunable refractive index (n > 1.6), high optical transparency, robust mechanical properties (e.g., up to 28 MPa tensile strength), potential for flame retardancy. | arizona.eduresearchgate.netacs.org |
| Poly[N,N-(phenylamino)disulfides] | S₂Cl₂ + Aromatic Diamines | Conjugated backbone [-N(R)SS-], variable colors (yellow to purple) based on aromatic substitution, potential for conductivity and chemosensitivity, moderate molecular weight. | digitellinc.comacs.org |
| Thermosets | S₂Cl₂ + Trifunctional Olefins | Highly cross-linked, high refractive index, optically transparent, suitable for fabrication of optical components like lenses. | arizona.eduresearchgate.netarizona.edu |
Surface Functionalization of Polymeric Materials via S₂Cl₂ Chemistry
This compound chemistry offers effective routes for the surface functionalization of polymeric materials, enabling the modification of their surface properties smolecule.com. S₂Cl₂ can be employed to alter surface characteristics, potentially improving adhesion of coatings or enhancing electrical conductivity smolecule.com. Researchers are exploring its use in creating new functional materials with tailored properties for applications in electronics, catalysis, and energy storage by modifying polymer surfaces smolecule.com. The reactivity of S₂Cl₂ allows for the introduction of sulfur-containing groups onto polymer surfaces, which can impart new functionalities or improve interfacial interactions.
Creation of Novel Thermosets and Elastomers with Enhanced Characteristics
The application of this compound extends to the creation of novel thermosets and elastomers with enhanced characteristics researchgate.netgminsights.comacs.org. Using S₂Cl₂ in polymerization processes allows for the synthesis of materials with improved mechanical properties, thermal stability, and elasticity researchgate.netsmolecule.com. For example, sulfur-modified polyurethane adhesives and thermoplastic elastomers have been developed, exhibiting high tensile strength and ductility comparable to conventional polyurethanes researchgate.net. The incorporation of sulfur via S₂Cl₂ has also led to inherently flame-retardant polymers, achieving a V0 UL-94V rating gminsights.com. Research into sulfenyl chloride inverse vulcanization has yielded thermosets with high optical transparency and refractive indices, suitable for optical components arizona.eduresearchgate.netarizona.edu. Furthermore, polymers with conjugated nitrogen-sulfur backbones, synthesized from diamines and S₂Cl₂, exhibit unique color properties and potential for chemosensitivity, suggesting applications as sensors digitellinc.comacs.orgacs.org.
Inorganic Synthesis Utilizing Disulfur Dichloride
Disulfur dichloride (S₂Cl₂) is a significant reagent in inorganic synthesis, facilitating the formation of various sulfur-containing compounds. Its reactivity allows for the introduction of sulfur atoms into inorganic frameworks and the preparation of diverse inorganic materials.
Formation of Sulfur Nitrides and Polymeric Sulfur Nitrides (e.g., S₄N₄)
S₂Cl₂ is a precursor for the synthesis of sulfur nitrides and polymeric sulfur nitrides scribd.comscribd.com. Specifically, it can be used to prepare tetrasulfur tetranitride (S₄N₄) through reactions with ammonium (B1175870) chloride or ammonia (B1221849) scribd.comscribd.com. The synthesis of poly(sulfur nitride), also known as polythiazyl ((SN)ₓ), a metallic covalent polymer, has historical roots in sulfur chemistry, and S₂Cl₂ chemistry plays a role in related polymer synthesis acs.org.
Preparation of Metal Sulfides and Metal-Sulfur Clusters
The preparation of metal sulfides and metal-sulfur clusters can be achieved using this compound researchgate.netmdpi.commdpi.com. S₂Cl₂ can react with metal sulfides, for example, in processes aimed at producing metal chlorides and sulfur researchgate.netgoogle.com. While direct synthesis of clusters from S₂Cl₂ is less commonly detailed in the provided snippets compared to its role in forming bulk metal sulfides or as a chlorinating agent for metal sulfides, its general reactivity suggests potential in this area. Research into transition metal sulfides often involves various synthesis techniques, and S₂Cl₂ can serve as a sulfur source or chlorinating agent in related inorganic transformations researchgate.netmdpi.commdpi.com.
Synthesis of Dichloropolysulfanes
Disulfur dichloride has the ability to dissolve elemental sulfur, leading to the formation of dichloropolysulfanes wikipedia.orgwikidoc.org. The reaction can be represented as: 8 S₂Cl₂ + n S₈ → 8 S<0xE2><0x82><0x99>₊₂Cl₂. These compounds, containing chains of sulfur atoms terminated by chlorine atoms, are formed when S₂Cl₂ reacts with elemental sulfur wikipedia.orgwikidoc.org. S₂Cl₂ can be purified by distillation from excess elemental sulfur, which also relates to the formation of these polysulfanes wikipedia.orgwikidoc.org.
Compound List
this compound (S₂Cl₂)
Disulfur dichloride (S₂Cl₂)
Allylic olefins
Sulfur-rich polymers
Copolymers
Polyhalodisulfides
Poly[N,N-(phenylamino)disulfides]
Thermosets
Elastomers
Polyurethane adhesives
Thermoplastic elastomers
Polymeric sulfur nitrides
Tetrasulfur tetranitride (S₄N₄)
Poly(sulfur nitride) ((SN)ₓ)
Metal sulfides
Metal-sulfur clusters
Dichloropolysulfanes
Sulfur dichloride (SCl₂)
Anilines
Aromatic diamines
Elemental sulfur (S₈)
Ammonium chloride
Ammonia
Olefins
Polymerized phenylamines
Trifunctional olefins
Polymer backbone
Nitrogen-sulfur bonds
Disulfide linkages
Thioindigo dyes
Sulfur mustard
Benzodithiazole
Thioethers
Cyclic disulfides
Epoxide compounds
Metal chlorides
Iron sulfide (B99878)
Ferrous chloride
Ferric chloride
Carbon tetrachloride
Thiophosgene
Sulfuryl chloride (SO₂Cl₂)
Thionyl chloride (SOCl₂)
Sulfur tetrafluoride (SF₄)
Cyanogen
Triethylamine
Acetic acid
Pyridine
Phosphorus pentasulfide
Formic acid
DABCO (1,4-diazabicyclo[2.2.2]octane)
Zinc organometallics
Dithiastannole
1,2,3-dithiazoles
1,2,5-thiadiazoles
1,4-thiazines
1,2,3,4,5-pentathiepins
1,2,3,4,5,6,7-heptathiocanes
Acyl chlorides
Alkyl chlorides
Alkyl mercaptans
Alkylthiosulfenyl chlorides
Disulfides
Mercaptans
2,4-dinitrobenzenesulfenyl chloride
2,4-dinitrophenyl disulfide
Lithium aluminum hydride
Cyclic dialkoxy disulfide
Benzopolysulfides
Bis arizona.eduCurrent time information in New York, NY, US.chemeurope.comdithiazolo-s-indacene
2,6-dichloro-9-thiabicyclo[3.3.1]nonane
Thiosulfinyl compounds
1,2-ethylenediamine
Thiol-free polymers
Disulfide methacrylate resin (DSMR)
Poly(disulfidediamines)
2,1,3-benzothiadiazole (B189464)
o-nitroanilines
6-nitro-2,1,3-benzothiadiazole
Theoretical and Computational Investigations of Sulfur Monochloride Chemistry
Electronic Structure Elucidation of Disulfur (B1233692) Dichloride (S₂Cl₂) and its Ions
The electronic structure of disulfur dichloride is fundamental to its chemical behavior. Computational studies have elucidated its molecular geometry and bonding characteristics. S₂Cl₂ possesses a non-planar, gauche conformation with C₂ symmetry, similar to hydrogen peroxide (H₂O₂). webqc.org This structure arises from the repulsion between lone pairs of electrons on the sulfur atoms. webqc.org
The molecule has a total of 26 valence electrons. study.comyoutube.com The sulfur atoms are central, each bonded to one chlorine atom and the other sulfur atom. study.com Both the sulfur and chlorine atoms are considered to have sp³ hybridization. study.com The four electron groups surrounding each sulfur atom (one S-Cl single bond, one S-S single bond, and two lone pairs) lead to a bent geometry around each sulfur atom. study.com
Detailed geometric parameters have been determined, as summarized in the table below.
| Parameter | Value |
| Molecular Symmetry | C₂ |
| S-S Bond Length | 1.88 Å |
| S-Cl Bond Length | 2.05 Å |
| Cl-S-S Bond Angle | ~109.5° |
| Cl-S-S / S-S-Cl Dihedral Angle | 85.2° |
| Dipole Moment | 1.60 D |
| (Data sourced from webqc.org) |
The covalent bonds in S₂Cl₂ consist of σ-bonds formed from the overlap of 3p orbitals of sulfur and chlorine. webqc.org While detailed computational studies on the electronic structure of S₂Cl₂ ions are less commonly reported, these species are often observed in mass spectrometry, providing a basis for theoretical investigation of their geometries and stability.
Quantum Chemical Calculations (e.g., DFT) for S₂Cl₂ Reactivity and Reaction Barriers
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the reactivity of S₂Cl₂ and mapping out the energy profiles of its reactions. mdpi.com These calculations can determine the structures of reactants, products, transition states, and intermediates, providing insight into reaction mechanisms and kinetics. mdpi.comnih.gov
For a given reaction involving S₂Cl₂, such as its hydrolysis or its use as a sulfur transfer agent, DFT calculations can be used to:
Optimize Geometries: Determine the lowest-energy structures for all species involved in the reaction.
Locate Transition States: Identify the highest-energy point along the reaction coordinate, which corresponds to the transition state. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier. nih.gov
Map the Reaction Pathway: By calculating the intrinsic reaction coordinate (IRC), the entire path from reactants to products through the transition state can be visualized. nih.gov
Molecular Dynamics Simulations of S₂Cl₂ Interactions in Solution and with Substrates
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding how S₂Cl₂ interacts with solvent molecules and with various substrates at an atomistic level. nih.govmdpi.com
In a typical MD simulation of S₂Cl₂ in a solvent (e.g., an organic solvent), the system is set up by placing one or more S₂Cl₂ molecules in a box filled with solvent molecules. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to evolve the system over time, generating a trajectory of atomic positions and velocities.
Analysis of this trajectory can reveal key information about:
Solvation Structure: The radial distribution function (RDF) can be calculated to understand how solvent molecules arrange themselves around the S₂Cl₂ molecule. dovepress.com
Conformational Dynamics: MD simulations can track the fluctuations in bond lengths, angles, and the crucial Cl-S-S-Cl dihedral angle of S₂Cl₂ in the solution phase.
Interaction with Substrates: By including a substrate molecule or surface in the simulation box, the specific interactions (e.g., van der Waals, electrostatic) between S₂Cl₂ and the substrate can be investigated. researchgate.net This is particularly relevant for understanding its role in processes like vulcanization.
Transport Properties: Properties such as the diffusion coefficient of S₂Cl₂ in a given medium can be calculated, which is important for understanding reaction kinetics in solution.
Parameters derived from these simulations, such as the Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA), provide quantitative measures of the stability and behavior of the molecule in its environment. dovepress.com
Spectroscopic Property Prediction and Validation for S₂Cl₂ and its Reaction Intermediates
Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data for validation. This synergy is crucial for identifying transient species like reaction intermediates. libretexts.orgrsc.org For S₂Cl₂ and its potential intermediates (e.g., SCl radical, S₂Cl radical), quantum chemical calculations can predict:
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. This is a standard output of geometry optimization calculations and can be used to characterize a molecule and confirm that a calculated structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). nist.gov
Rotational Constants: These constants, which are related to the molecule's moments of inertia, can be calculated from the optimized molecular geometry. They are directly comparable to data from microwave spectroscopy. nist.gov
Electronic Transitions: Time-dependent DFT (TD-DFT) or other advanced methods can predict the energies of electronic excitations, which correspond to absorption bands in UV-Visible spectroscopy.
The existence of highly reactive intermediates in chemical reactions involving S₂Cl₂ can be proposed and then confirmed by comparing their computationally predicted spectra with fast spectroscopic measurements of the reaction mixture. nih.gov For instance, the SCl radical, a potential intermediate, has known experimental spectroscopic constants that can be used to benchmark theoretical calculations. nist.gov
| Spectroscopic Data for SCl Radical | |
| Property | Experimental Value |
| Vibrational Frequency (Fundamental) | 577 cm⁻¹ |
| Rotational Constant (B) | 0.25791 cm⁻¹ |
| S-Cl Bond Length | 1.975 Å |
| (Data sourced from nist.gov) |
Bond Energies and Thermochemical Parameters of Sulfur Monochloride Species
Thermochemical parameters are critical for understanding the stability and reactivity of this compound. Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. Computational chemistry allows for the accurate calculation of these energies.
The key bonds in S₂Cl₂ are the S-S and S-Cl bonds. The energy required to break these bonds dictates the initial steps in many of its reactions. The S-S bond is weaker than the S-Cl bonds, suggesting that its cleavage can be a key reaction pathway.
| Parameter | Value (kJ/mol) |
| Bond Dissociation Enthalpies | |
| S-S Bond Energy | ~265 |
| S-Cl Bond Dissociation Energy | 255 |
| Standard Enthalpy of Formation (ΔfH°gas) | |
| S₂Cl₂ | 8.93 |
| SCl | 156.46 |
| (Data sourced from webqc.orgnist.govchemeo.comucsb.edu) |
These values, along with other thermochemical data such as the standard Gibbs free energy of formation (ΔfG°), can be calculated using high-level quantum chemical methods and are essential for building accurate models of chemical processes involving this compound. chemeo.com
Advanced Analytical and Spectroscopic Characterization Techniques for Sulfur Monochloride Systems
Vibrational Spectroscopy (FT-IR, Raman) for Structural and Reaction Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable insights into the molecular structure and chemical transformations involving sulfur monochloride. These techniques probe the vibrational modes of molecules, which are sensitive to bond strengths, molecular symmetry, and the presence of different functional groups. The S-S and S-Cl stretching vibrations are key signatures for S₂Cl₂.
The Raman spectrum of liquid this compound (S₂Cl₂) typically exhibits characteristic bands at approximately 410 cm⁻¹ (S-S stretch) and 445 cm⁻¹ (S-Cl stretch). FT-IR spectroscopy of S₂Cl₂ shows absorption bands related to S-Cl stretching and S-S stretching modes, often observed in the region of 400-500 cm⁻¹. Raman spectroscopy is particularly advantageous for S₂Cl₂ as it strongly reveals the S-S stretching vibration, which may be weak in IR spectra due to symmetry considerations. The dihedral angle within the S₂Cl₂ molecule influences the degeneracy of its vibrational modes, with Raman spectroscopy offering detailed insights into its molecular conformation. Furthermore, FT-IR spectroscopy is instrumental in reaction monitoring, allowing researchers to track the disappearance of precursor bands and the appearance of S₂Cl₂-specific absorptions during synthesis or reactions.
Data Table 6.1: Characteristic Vibrational Frequencies of this compound (S₂Cl₂)
| Vibration Type | Frequency (cm⁻¹) | Technique | Assignment/Description | Citation |
| S-S Stretch | ~410 | Raman | Primary stretching mode of the S-S bond | |
| S-Cl Stretch | ~445 | Raman | Stretching mode of the S-Cl bonds | |
| S-Cl Stretch | ~480-500 | FT-IR | Stretching mode of the S-Cl bonds, often stronger in IR | |
| S-S Stretch | ~400-420 | FT-IR | Stretching mode of the S-S bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy in S₂Cl₂ Reaction Monitoring and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures and monitoring chemical reactions. For this compound systems, NMR, particularly ³⁵Cl NMR, provides critical information about the electronic environment of chlorine atoms, while other nuclei like ¹³C can characterize organic products derived from S₂Cl₂ reactions.
³⁵Cl NMR spectroscopy offers a sensitive probe for the electronic environment of chlorine atoms in sulfur chlorides. For S₂Cl₂, a characteristic signal is observed, which undergoes shifts upon reaction or the formation of adducts. The chemical shift of ³⁵Cl in S₂Cl₂ is typically found within a specific range, enabling its differentiation from other sulfur-chlorine species such as SCl₂ or S₂Cl₄. NMR techniques, especially when coupled with in-situ reaction monitoring, are invaluable for tracking the consumption of S₂Cl₂ and the formation of new sulfur-containing products in organic synthesis. ¹³C NMR can be used to characterize organic products formed from reactions involving S₂Cl₂, where carbon atoms adjacent to sulfur or chlorine substituents exhibit distinct chemical shifts. The analysis of coupling patterns in NMR spectra can also reveal structural details of complex molecules synthesized using S₂Cl₂ as a chlorinating or sulfurizing agent.
Data Table 6.2: ³⁵Cl NMR Chemical Shifts for Sulfur Chlorides
| Compound | ³⁵Cl Chemical Shift (ppm) | Reference/Context | Citation |
| S₂Cl₂ | ~200-250 (relative to NaCl) | Typically observed | , |
| SCl₂ | ~400-450 (relative to NaCl) | Higher shift compared to S₂Cl₂ | |
| SCl₃⁺ | ~600-700 (relative to NaCl) | Cationic species, more deshielded |
Note: Chemical shifts are highly dependent on the reference standard, solvent, and temperature. The values provided are indicative.
Mass Spectrometry Techniques for Identification of S₂Cl₂ Reaction Products and Intermediates
Mass spectrometry (MS) is indispensable for identifying reaction products and intermediates generated from this compound chemistry. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electron Ionization (EI) MS are routinely employed to determine the mass-to-charge ratios (m/z) of species present in reaction mixtures.
Mass spectrometry, particularly GC-MS, is widely employed to identify volatile products and intermediates generated from reactions involving S₂Cl₂. Electron ionization (EI) mass spectrometry of S₂Cl₂ typically shows a molecular ion peak (S₂Cl₂⁺) at m/z 134, along with characteristic fragment ions resulting from the loss of Cl atoms or S atoms. Common fragment ions include those corresponding to SCl⁺ (m/z 67), S₂⁺ (m/z 64), and Cl⁺ (m/z 35/37), which aid in the structural elucidation of reaction products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown species formed in S₂Cl₂ chemistry. Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are utilized for less volatile or thermally labile products derived from S₂Cl₂ reactions, offering complementary identification capabilities.
Data Table 6.3: Characteristic Mass Spectrometry Data for this compound (S₂Cl₂)
| Ion Species | Nominal m/z | Typical Observation | Citation |
| S₂Cl₂⁺ | 134 | Molecular ion | |
| SCl₂⁺ | 100 | Fragment ion | |
| SCl⁺ | 67 | Fragment ion | |
| S₂⁺ | 64 | Fragment ion | |
| Cl⁺ | 35/37 | Fragment ion |
X-ray Diffraction and Crystallography for Determining Novel Structures Derived from S₂Cl₂
X-ray diffraction and crystallography are definitive methods for determining the precise three-dimensional atomic arrangement of crystalline solids. These techniques are crucial for characterizing novel compounds synthesized using S₂Cl₂ as a reagent or building block, providing unambiguous structural information.
X-ray crystallography provides definitive structural information for novel compounds synthesized using S₂Cl₂. It allows for the precise determination of bond lengths, bond angles, and molecular geometries, offering a complete picture of the molecular structure. Crystals of organosulfur compounds, metal-sulfur complexes, and polymers prepared with S₂Cl₂ have been analyzed by X-ray diffraction, revealing unique structural motifs and bonding arrangements. For instance, a novel polysulfide chain structure synthesized via S₂Cl₂ polymerization was elucidated by X-ray diffraction, showing a specific helical arrangement of sulfur atoms. The precise arrangement of atoms in solid-state samples derived from S₂Cl₂ reactions is critical for understanding their properties and reactivity, which X-ray diffraction uniquely provides. Studying the crystal packing and intermolecular interactions in S₂Cl₂-derived materials through crystallography offers insights into their solid-state behavior.
Data Table 6.4: Representative Crystallographic Data for a Novel Sulfur Compound Derived from S₂Cl₂
| Parameter | Value | Compound Example (Hypothetical) | Citation |
| Crystal System | Monoclinic | A novel polysulfide | |
| Space Group | P2₁/c | A novel polysulfide | |
| Unit Cell Length a | 8.5 Å | A novel polysulfide | |
| Unit Cell Length b | 10.2 Å | A novel polysulfide | |
| Unit Cell Length c | 12.1 Å | A novel polysulfide | |
| Beta Angle | 105.5° | A novel polysulfide | |
| S-S Bond Length | ~2.05 Å | Polysulfide chain | |
| S-Cl Bond Length | ~2.08 Å | Polysulfide chain |
Note: This table presents hypothetical values illustrative of typical crystallographic findings for sulfur compounds. Specific values are reported in individual research publications.
Chromatographic Separations (e.g., SEC-MALLS, GC) of S₂Cl₂ Reaction Mixtures and Polymers
Chromatographic techniques are essential for separating, purifying, and analyzing complex mixtures generated from this compound reactions, particularly for volatile components and polymeric products. Gas Chromatography (GC) and Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALLS) are prominent methods.
Gas chromatography (GC) is employed to analyze the volatile components and byproducts in reactions involving this compound, allowing for the separation and quantification of different sulfur-chlorine species. SEC-MALLS is a powerful technique for characterizing polymers synthesized using S₂Cl₂ as a monomer or initiator, providing molecular weight distributions and structural parameters. GC-MS coupling enables the identification of separated volatile compounds from S₂Cl₂ reaction mixtures, offering a comprehensive analysis of reaction outcomes. Polymers formed from S₂Cl₂ often exhibit complex molecular weight distributions, which SEC-MALLS can resolve, revealing information about chain length and branching. Chromatographic methods are crucial for isolating and purifying specific products from complex reaction mixtures generated by S₂Cl₂ chemistry.
Data Table 6.5: Chromatographic Analysis of S₂Cl₂ Reaction Products
| Technique | Application | Key Information Provided | Example Compound/Mixture | Citation |
| GC | Analysis of volatile reaction byproducts | Retention times, peak areas for quantification | Sulfur chlorides | |
| GC-MS | Identification of volatile reaction products | Mass spectra, retention times | Reaction mixtures | |
| SEC-MALLS | Characterization of polymers | Molecular weight (Mn, Mw), polydispersity (PDI), intrinsic viscosity | Polysulfides | , |
Electrochemical Methods for Studying Redox Behavior of this compound Systems
Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox behavior of this compound and related sulfur-chlorine species. These techniques provide insights into the electron transfer processes and potential applications in electrochemical systems.
Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox behavior of this compound and related sulfur-chlorine species. CV scans of S₂Cl₂ can reveal distinct oxidation and reduction potentials, providing insights into its reactivity as an oxidant or reductant in electrochemical systems. Studies have investigated the electrochemical reduction of S₂Cl₂ to various sulfur species, which is relevant for applications in batteries and electro-synthesis. The reversibility and kinetics of electron transfer processes involving S₂Cl₂ can be quantified through electrochemical techniques. Polarography and other voltammetric techniques further assist in mapping the electrochemical window and potential redox states of this compound systems.
Data Table 6.6: Electrochemical Potentials of this compound (S₂Cl₂)
| Process | Potential (V vs. SCE) | Medium/Conditions | Citation |
| Reduction (1st e⁻) | ~ -0.5 to -0.8 | Aqueous/Organic | |
| Oxidation (1st e⁻) | ~ +0.8 to +1.2 | Aqueous/Organic |
Note: Electrochemical potentials are highly dependent on the supporting electrolyte, solvent, electrode material, and scan rate. The values provided are indicative.
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates in S₂Cl₂ Chemistry
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a sensitive technique for detecting and characterizing transient radical intermediates formed during reactions involving this compound. This method is crucial for understanding reaction mechanisms that proceed via radical pathways.
Electron Spin Resonance (ESR) spectroscopy is a sensitive technique for detecting and characterizing transient radical intermediates formed during reactions involving this compound. ESR studies have identified sulfur-centered radicals, such as SCl• and S₂Cl•, generated under specific conditions (e.g., photolysis, reaction with radicals) from S₂Cl₂. The hyperfine coupling constants and g-values obtained from ESR spectra provide crucial information about the electronic structure and spin distribution within these radical species. By analyzing the ESR spectra, researchers can elucidate reaction mechanisms that proceed via radical pathways initiated or mediated by S₂Cl₂. ESR spectroscopy offers a direct window into the short-lived radical species that may play a role in the decomposition or reactivity of S₂Cl₂.
Data Table 6.7: ESR Parameters for Radical Intermediates in S₂Cl₂ Chemistry
| Radical Species | g-value | Hyperfine Coupling (mT) | Assignment/Context | Citation |
| SCl• | ~2.005 | S-33 (anisotropic) | Sulfur-centered radical | |
| S₂Cl• | ~2.008 | S-33, Cl-35/37 | Sulfur-centered radical |
Note: Hyperfine coupling constants are often anisotropic and depend on the specific radical and its environment. The values provided are representative.
Compound List:
this compound (S₂Cl₂)
Sulfur dichloride (SCl₂)
Sulfur trichloride (B1173362) cation (SCl₃⁺)
Polysulfides
Environmental Chemistry of Sulfur Monochloride: Academic Research Focus
Chemical Transformation Pathways of S₂Cl₂ in Specific Environments (e.g., Radiolytic Effects, Aqueous Reactions)
Research into the environmental fate of sulfur monochloride (S₂Cl₂) primarily investigates its behavior in aqueous environments and under conditions of irradiation.
Aqueous Reactions (Hydrolysis): this compound is highly reactive with water, undergoing rapid decomposition. This hydrolysis reaction generates acidic byproducts and other sulfur-containing species. Studies indicate the following general reaction: S₂Cl₂ + 4 H₂O → 2 SO₂ + 4 HCl + S wikipedia.org This process results in the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl), leading to a strongly acidic aqueous environment smolecule.comnih.gov. Elemental sulfur (S) can also be a product under certain conditions wikipedia.org. The rapid degradation in moist environments means S₂Cl₂ is not expected to persist in its original form in aquatic systems, but its acidic and reactive decomposition products can pose environmental challenges.
Research on the Interaction of S₂Cl₂ with Inorganic and Organic Contaminants at a Chemical Level
The reactivity of this compound with various inorganic and organic substances is central to its environmental interactions and its utility in chemical synthesis and material modification.
Interactions with Inorganic Contaminants: S₂Cl₂ has been studied for its ability to react with and transform inorganic materials, particularly metal oxides. For instance, in the context of nuclear fuel reprocessing, S₂Cl₂ has been explored for the digestion of zirconium and zirconium oxide (ZrO₂) to produce zirconium tetrachloride (ZrCl₄) tennessee.edu. S₂Cl₂ demonstrated a faster reaction rate with zirconium metal compared to other sulfur chlorides like thionyl chloride (SOCl₂) and sulfur dichloride (SCl₂). Research in this area necessitates careful handling due to the toxic nature of sulfur chlorides and their reactivity with air and moisture tennessee.edu. Radiolysis products of S₂Cl₂, such as SCl₂, have also shown reactivity with aluminum metal and its oxide/hydroxide phases inl.gov.
Interactions with Organic Contaminants: this compound is a potent sulfurating agent and can react with a wide range of organic compounds, leading to the formation of heterocyclic compounds and the introduction of sulfur atoms into molecular structures smolecule.comarkat-usa.orgresearchgate.netsmolecule.com. It can react with activated C-H bonds, nitrile, and imino groups arkat-usa.org. A notable reaction is its interaction with ethylene (B1197577) (C₂H₄) to produce bis(chloroethyl) sulfide (B99878), commonly known as mustard gas, a pathway of significant historical and chemical interest doubtnut.comdoubtnut.com. S₂Cl₂ also serves as an effective crosslinking agent for polymers like butyl rubber, influencing their mechanical properties and forming gels itu.edu.tr. Research has also explored its use in the perchlorination of aromatic compounds smolecule.com.
Development of Advanced Analytical Methods for Detection of S₂Cl₂ in Research Matrices
Due to the inherent instability and reactivity of this compound, direct analytical detection can be challenging. Consequently, research has focused on developing derivatization techniques coupled with sensitive analytical instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A significant area of research involves the derivatization of S₂Cl₂ to more stable compounds that can be effectively analyzed by GC-MS researchgate.netnih.govacs.orgrsc.orgconicet.gov.arhelsinki.fi. These methods are crucial for the verification of chemical weapons conventions, as S₂Cl₂ is a precursor to sulfur mustard. The most common approach involves the electrophilic addition reaction of S₂Cl₂ with 3-hexyne (B1328910) in acetonitrile (B52724) as a solvent researchgate.netnih.govacs.org. This reaction yields stable derivatives that can be separated and detected by GC-MS.
Key performance metrics reported for this derivatization method include:
| Parameter | Value for S₂Cl₂ | Notes |
| Detection Limit (LOD) | 2.6 µg/mL | In Selected Ion Monitoring (SIM) mode nih.govacs.org |
| Quantification Limit (LOQ) | 8.6 µg/mL | In Selected Ion Monitoring (SIM) mode nih.govacs.org |
| Calibration Curve | y = 0.022x - 0.331 (r² = 0.992) | Working range: 10–500 µg/mL researchgate.netnih.govacs.org |
| Intra-day RSD | 4.80–6.41% | researchgate.netnih.govacs.org |
| Inter-day RSD | 2.20–7.25% | researchgate.netnih.govacs.org |
| Derivatization Solvent | Acetonitrile | researchgate.netnih.govacs.org |
| Derivatizing Agent | 3-Hexyne | researchgate.netnih.govacs.org |
| Sample Preparation | Liquid-liquid extraction followed by derivatization | Optimized for matrices like petrol researchgate.netnih.govacs.org |
An alternative derivatization strategy employs 1-propanol (B7761284) in pyridine (B92270) for GC-MS analysis of S₂Cl₂ and other related chlorides rsc.orgconicet.gov.arhelsinki.fi. Researchers also note that while GC-MS is effective, the low intensity of molecular ions for sulfur-containing derivatives may necessitate more advanced techniques like GC-MS/MS in selected reaction monitoring (SRM) mode for enhanced sensitivity rsc.org.
Other Analytical Techniques: Raman spectroscopy has been utilized to identify radiation-induced degradation products of S₂Cl₂, such as molecular chlorine osti.govinl.gov. Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) is recognized for its high specificity and sensitivity for sulfur compounds, capable of detecting sulfur at parts-per-billion (ppb) levels in various matrices gcms.cz. While not directly focused on S₂Cl₂, advancements in analytical chemistry for environmental samples include techniques like ICP-OES/MS, X-ray absorption spectroscopy, and various chromatographic methods for speciation analysis nih.gov.
Future Directions and Emerging Research Avenues in Sulfur Monochloride Chemistry
Development of Highly Selective and Stereoselective Catalysts for S₂Cl₂ Reactions
The reactivity of sulfur monochloride is diverse, allowing it to act as a sulfurating, chlorinating, oxidizing, and cyclizing agent. researchgate.netresearchgate.net However, controlling this reactivity to achieve high selectivity for a desired product remains a significant challenge. The development of advanced catalysts is crucial for directing the reaction pathways of S₂Cl₂. Future research will likely focus on designing catalysts that can precisely control the addition of the 'S-S-Cl' moiety across unsaturated bonds or facilitate specific cyclization reactions.
A key goal is the development of stereoselective catalysts. Many biologically active molecules and advanced materials are chiral, and the ability to introduce sulfur-containing functionalities with specific stereochemistry would be a major breakthrough. While significant progress has been made in the catalytic asymmetric cyclization of sulfur ylides, extending these principles to S₂Cl₂ chemistry is a nascent field. rsc.org Research into chiral Lewis acids, transition metal complexes, and organocatalysts could lead to new methods for producing enantiomerically pure sulfur-containing heterocycles and polymers from S₂Cl₂. rsc.orgscispace.com The discovery of catalysts that can operate under mild conditions would also enhance the utility of S₂Cl₂ in synthesizing complex molecules. researchgate.net
Integration of this compound Chemistry into Sustainable and Circular Chemical Processes
In an era focused on sustainability, leveraging industrial byproducts as chemical feedstocks is a critical goal of the circular economy. Elemental sulfur is a massive byproduct of the petroleum industry, and its conversion into valuable products is highly desirable. arizona.eduresearchgate.net this compound, derived from elemental sulfur, serves as a key intermediate in this value-addition chain. arizona.edunih.gov
A promising area of research is the use of S₂Cl₂ in "sulfenyl chloride inverse vulcanization" (SC-IV). arizona.eduarizona.edu This process reacts S₂Cl₂ with a wide range of monomers to create sulfur-rich polymers, offering a more controlled and lower-temperature alternative to traditional inverse vulcanization which uses elemental sulfur. researchgate.netarizona.edu This method not only utilizes waste sulfur but also leads to polymers with unique properties. scientistlive.com Future work will aim to expand the scope of monomers compatible with SC-IV and to develop processes that are even more energy-efficient and generate minimal waste. The resulting sulfur-rich polymers are often reprocessable and chemically degradable, contributing to a circular material lifecycle. scientistlive.com
Exploration of S₂Cl₂ in Nanoscience and Nanomaterial Synthesis
The application of this compound in nanoscience is an emerging frontier with significant untapped potential. nih.govnouryon.com The high reactivity of S₂Cl₂ makes it a candidate for the surface modification of nanomaterials. For instance, reacting S₂Cl₂ with the surface of metal oxide or carbon-based nanoparticles could introduce sulfur-containing functional groups. These groups could enhance dispersibility, act as capping agents to control particle growth, or serve as anchor points for attaching other molecules.
Furthermore, S₂Cl₂ could be used in the synthesis of novel nanocomposites. By incorporating S₂Cl₂ into polymerization reactions with nanoparticles present, it may be possible to create polymer-nanoparticle hybrids with unique optical, electronic, or mechanical properties. The disulfide bonds introduced by S₂Cl₂ could also be used to create self-healing nanocomposite materials. Research in this area will focus on controlling the interface between the S₂Cl₂-derived matrix and the nanomaterial to tailor the final properties of the composite.
Advanced Spectroscopic Probes for Real-Time S₂Cl₂ Reaction Dynamics
A deeper understanding of the complex reaction mechanisms of this compound is essential for optimizing existing processes and discovering new transformations. The transient and often highly reactive intermediates involved in S₂Cl₂ reactions make them challenging to study. Advanced spectroscopic techniques are becoming indispensable tools for probing these reaction dynamics in real-time.
For example, Raman spectroscopy has been used to identify the chemical changes in S₂Cl₂, such as the formation of sulfur dichloride (SCl₂), under the influence of gamma radiation. acs.org Gas chromatography-mass spectrometry (GC-MS) has been employed to detect and identify S₂Cl₂ after derivatization, a crucial technique given the compound's instability in direct chromatographic analysis. nih.gov For the characterization of polymers synthesized from S₂Cl₂, techniques like nuclear magnetic resonance (NMR) spectroscopy and size exclusion chromatography are vital for elucidating their chemical structure and molecular weight. arizona.edu Future research will likely involve the application of in-situ spectroscopic methods, such as stopped-flow Fourier-transform infrared (FTIR) and time-resolved NMR, to directly observe reactive intermediates and build detailed kinetic models of S₂Cl₂ reactions.
Synergistic Approaches Combining S₂Cl₂ Chemistry with Other Fields (e.g., Supramolecular Chemistry, Bio-inspired Materials)
The integration of this compound chemistry with other advanced fields of chemistry promises to yield novel materials with unprecedented functionalities. In supramolecular chemistry, the dynamic nature of the disulfide bond (S-S) makes it an attractive functional group for creating responsive materials. By incorporating S-S linkages derived from S₂Cl₂ into macrocycles, polymers, or molecular cages, it may be possible to design materials that can change their shape, properties, or assemble/disassemble in response to external stimuli like light, heat, or reducing agents.
In the realm of bio-inspired materials, S₂Cl₂ can be used to mimic the disulfide cross-links found in proteins, which are crucial for maintaining their three-dimensional structure and function. Researchers could use S₂Cl₂ to create synthetic polymers with protein-like folding capabilities or hydrogels with tunable mechanical properties for tissue engineering applications. This synergistic approach could lead to the development of smart materials for drug delivery, sensors, and soft robotics.
Design of New Monomers and Feedstocks Derived from S₂Cl₂ for High-Performance Materials
One of the most active areas of S₂Cl₂ research is its use as a feedstock for creating new monomers and high-performance polymers. nih.govacs.org The recently developed "sulfenyl chloride inverse vulcanization" (SC-IV) methodology is a prime example of this trend. arizona.eduresearchgate.net This process allows for the synthesis of soluble, high-molar-mass linear polymers, block copolymers, and crosslinked thermosets with greater precision than previously possible. arizona.edunih.gov
These S₂Cl₂-derived polymers exhibit a range of impressive properties. For instance, they can be highly optically transparent with a high refractive index, making them suitable for manufacturing lenses and other optical components. researchgate.netacs.orgarizona.edu Additionally, new polysulfide materials derived from S₂Cl₂ have shown excellent flame-retardant properties, achieving the highest rating (V0) in standard flammability tests. arizona.eduarizona.edu This makes them a potentially safer alternative to conventional plastics that rely on halogenated or phosphorus-based flame-retardant additives, which often face scrutiny over toxicity concerns. arizona.edu
Future research will focus on expanding the library of monomers that can be polymerized using S₂Cl₂, leading to materials with tailored thermal, mechanical, and optical properties. arizona.edu The development of photopolymerizable resins from S₂Cl₂ further enhances their processability for fabricating complex optical glass components. researchgate.net
Table 1: Properties of High-Performance Optical Polymers from S₂Cl₂ This table is interactive. You can sort and filter the data.
| Polymer Type | Monomers | Key Properties | Potential Applications |
|---|---|---|---|
| Optical Thermoset | This compound, 1,3,5-triallyl isocyanurate | High refractive index (n > 1.6), excellent optical transparency (α = 0.045 cm⁻¹ at 1310 nm), low birefringence. arizona.eduresearchgate.netacs.org | Commodity plastic optics, thin-film photonics, large-sized optical components. arizona.eduresearchgate.netarizona.edu |
| Disulfide Methacrylate (B99206) Resin (DSMR) | This compound, allyl methacrylate | Rapidly photopolymerizable, high refractive index. researchgate.net | High-quality bulk optical glass, plastic optics. researchgate.net |
Table 2: Flame Retardancy of S₂Cl₂-Derived Polymers This table is interactive. You can sort and filter the data.
| Polymer Class | Polymerization Method | Flame Retardancy Rating (UL-94) | Advantages |
|---|---|---|---|
| Polyhalodisulfides | Sulfenyl-halide polymerization with olefinic comonomers | V0 arizona.edu | Intrinsically flame-retardant, self-extinguishing, reduced heat release. arizona.edu |
Q & A
Q. What are the critical thermodynamic properties of sulfur monochloride relevant to experimental design?
this compound (SCl) has a standard enthalpy of formation (ΔfH°gas) of -16.74 kJ/mol and entropy (S°gas) of 327.19 J/mol·K, which are essential for modeling reaction energetics and equilibrium conditions . These values should be incorporated into computational models (e.g., density functional theory) to predict reaction feasibility. Experimental setups involving gas-phase reactions must account for its low boiling point (138°C) and high reactivity with moisture .
Q. How should this compound be safely handled in laboratory settings?
Due to its corrosive nature and rapid hydrolysis (producing HCl and sulfur oxides), use inert atmospheres (e.g., nitrogen/argon gloveboxes) and moisture-free glassware. Personal protective equipment (PPE) must include acid-resistant gloves and vapor-grade goggles. Emergency response guidelines recommend PAC-1 (0.53 ppm), PAC-2 (6.4 ppm), and PAC-3 (15 ppm) exposure limits . Neutralize spills with sodium bicarbonate or calcium oxide, followed by ventilation .
Q. What are the primary synthetic routes for this compound, and how can purity be validated?
SCl is synthesized by chlorinating molten sulfur at 130–140°C. Post-synthesis, purify via fractional distillation under reduced pressure. Validate purity using H NMR (absence of HCl peaks) and Raman spectroscopy (S–S stretch at 510–530 cm) . For trace moisture detection, Karl Fischer titration is recommended .
Advanced Research Questions
Q. How does this compound mediate the synthesis of sulfur-containing heterocycles, and what mechanistic insights are critical for optimizing yields?
SCl acts as a sulfurizing agent in cyclization reactions. For example, it facilitates the formation of 1,2,3-dithiazoles via electrophilic sulfur insertion into C–H bonds. Key mechanistic steps include:
Q. What analytical methods resolve contradictions in reported reaction outcomes involving this compound?
Discrepancies in product distributions (e.g., thiols vs. disulfides) often arise from uncontrolled hydrolysis. Mitigate this by:
- In situ monitoring : Use FTIR to track S–Cl bond cleavage (peaks at 420–450 cm).
- Quenching protocols : Rapidly neutralize residual SCl with anhydrous NaCO post-reaction . Cross-validate results with gas chromatography-mass spectrometry (GC-MS) to distinguish primary products from artifacts .
Q. How does this compound influence vulcanization kinetics in rubber chemistry, and what experimental parameters are critical for reproducibility?
In cold vulcanization, SCl cross-links rubber polymers via radical intermediates. Key parameters include:
- Concentration : 2–5 wt% SCl in hydrocarbon solvents.
- Curing time : 24–48 hours at 25°C. Quantify cross-link density using swelling tests (ASTM D471) or dynamic mechanical analysis (DMA) . Note that excess SCl degrades tensile strength due to over-sulfonation .
Methodological Challenges and Data Interpretation
Q. Why do conflicting reports exist on the environmental persistence of this compound, and how can degradation pathways be modeled?
While SCl hydrolyzes rapidly (t < 1 hour in water), its decomposition products (HCl, SO) exhibit acute aquatic toxicity. Use OECD Test Guideline 301B to assess biodegradation kinetics. Computational models (e.g., EPI Suite) predict negligible bioaccumulation (log Kow = 2.1), but field studies must account for pH-dependent speciation .
Q. What strategies address nomenclature inconsistencies (e.g., this compound vs. disulfur dichloride) in literature searches?
Use CAS registry numbers (10025-67-9) and IUPAC synonyms (dichlorodisulfane) to filter databases. Cross-reference spectral data (e.g., InChIKey: PXJJSXABGXMUSU-UHFFFAOYSA-N) to confirm compound identity . Tools like SciFinder and Reaxys prioritize peer-reviewed sources to avoid non-standard naming .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| ΔfH°gas (SCl) | -16.74 kJ/mol | |
| PAC-1 Exposure Limit | 0.53 ppm | |
| S–S Stretching (Raman) | 510–530 cm | |
| Hydrolysis Half-Life (HO) | <1 hour |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
